molecular formula C5H11BF3NS B6158410 [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide CAS No. 1622923-36-7

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide

Katalognummer: B6158410
CAS-Nummer: 1622923-36-7
Molekulargewicht: 185.02 g/mol
InChI-Schlüssel: FOEJEMWJAWZDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide is a versatile chemical compound with immense potential in scientific research. Its unique structure offers a myriad of applications, from catalysis to material synthesis, paving the way for groundbreaking discoveries.

Vorbereitungsmethoden

The synthesis of [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide involves several steps. One common method includes the reaction of dimethyliminiumyl chloride with ethylsulfanyl methylborane in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions vary based on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which [(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide exerts its effects involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can lead to the formation of stable complexes with transition metals, facilitating various catalytic processes. The compound’s unique structure allows it to participate in multiple pathways, including oxidative addition and transmetalation, which are crucial for its reactivity in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

[(dimethyliminiumyl)(ethylsulfanyl)methyl]trifluoroboranuide can be compared with other similar compounds, such as:

  • [(dimethyliminiumyl)(methylsulfanyl)methyl]trifluoroboranuide
  • [(dimethyliminiumyl)(propylsulfanyl)methyl]trifluoroboranuide
  • [(dimethyliminiumyl)(butylsulfanyl)methyl]trifluoroboranuide These compounds share similar structural features but differ in the length and nature of the alkyl group attached to the sulfur atom. This compound is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and stability characteristics.

Eigenschaften

CAS-Nummer

1622923-36-7

Molekularformel

C5H11BF3NS

Molekulargewicht

185.02 g/mol

IUPAC-Name

[dimethylazaniumylidene(ethylsulfanyl)methyl]-trifluoroboranuide

InChI

InChI=1S/C5H11BF3NS/c1-4-11-5(10(2)3)6(7,8)9/h4H2,1-3H3

InChI-Schlüssel

FOEJEMWJAWZDLW-UHFFFAOYSA-N

Kanonische SMILES

[B-](C(=[N+](C)C)SCC)(F)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.